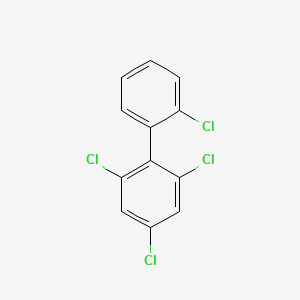
2,2',4,6-テトラクロロビフェニル
説明
2,2’,4,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family. PCBs are synthetic organic chemicals that were widely used in various industrial and commercial applications until their production was banned in 1979. These compounds exhibit a range of toxicity and can vary from thin, light-colored liquids to yellow or black waxy solids. Due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties, PCBs found applications in electrical equipment, heat transfer systems, plastics, paints, and more .
Molecular Structure Analysis
The molecular formula of 2,2’,4,6-Tetrachlorobiphenyl is C12H6Cl4 . Its structure consists of two benzene rings (biphenyl) connected by a single bond. The chlorine atoms are positioned at the specified locations on the biphenyl rings. The compound’s molecular weight is approximately 291.9 g/mol .
科学的研究の応用
環境科学: 光分解研究
2,2',4,6-テトラクロロビフェニル: は、環境科学における光分解挙動について研究されています。 研究者は、この化合物が自然水や土壌中でどのように分解されるかを理解するために不可欠な、界面活性剤溶液における光分解の速度論的および量子収率を調査してきました {svg_1}.
薬理学: 内分泌かく乱研究
薬理学において、2,2',4,6-テトラクロロビフェニルは内分泌かく乱物質として認識されています。 ホルモン系への影響は、特にホルモンの正常な機能を妨害し、さまざまな健康問題を引き起こす可能性がある方法について、非常に興味深いものです {svg_2}.
毒性学: 毒性と生物蓄積
毒性学的研究は、化合物に対する毒性プロファイル、生物蓄積、および生物や環境における持続性に焦点を当てています。 解毒プロセスにおける2,2',4,6-テトラクロロビフェニルの変換生成物も、重要な研究分野です {svg_3}.
分析化学: 検出と定量化
分析化学者は、2,2',4,6-テトラクロロビフェニルを使用して、環境試料における検出と定量化の方法を開発および改良しています。 GC-MS/MSなどの技術は、土壌や固形廃棄物中の存在を正確に測定するために使用されています {svg_4}.
生化学: 細胞への影響に関する研究
生化学者は、2,2',4,6-テトラクロロビフェニルが細胞機能に与える影響を研究しています。 例えば、顆粒球性HL-60細胞機能とシクロオキシゲナーゼ-2の発現に対する影響が、細胞経路への影響を理解するために調査されています {svg_5}.
化学工学: 土壌修復技術
化学工学では、汚染された場所から2,2',4,6-テトラクロロビフェニルを除去するための土壌修復技術に重点が置かれています。 研究には、土壌洗浄のための界面活性剤の使用と、土壌や堆積物からのこの化合物の除去を強化するためのさまざまな方法の評価が含まれます {svg_6}.
特性
IUPAC Name |
1,3,5-trichloro-2-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLVVZDKBSYMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074194 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62796-65-0 | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2',4,6-Tetrachlorobiphenyl interact with cells and what are the downstream effects?
A1: 2,2',4,6-Tetrachlorobiphenyl (PCB 50) interacts with multiple isoforms of phospholipase A2 (PLA2) present in cell membranes. [, ] This interaction triggers the activation of PLA2, leading to the release of arachidonic acid (AA) from membrane phospholipids. [] This process appears to be dependent on the influx of extracellular calcium through L-type voltage-operated calcium channels. [] The released AA can then act as a precursor for the production of various eicosanoids, including prostaglandins, which can have downstream effects on cellular function. [] In the case of neuronal cells like PC12 cells, PCB 50-induced PLA2 activation leads to an influx of calcium ions (Ca2+), ultimately resulting in apoptotic cell death. []
Q2: Can the metabolism of 2,2',4,6-Tetrachlorobiphenyl impact its chirality?
A3: Yes, the metabolism of 2,2',4,6-Tetrachlorobiphenyl (PCB 51), a closely related congener to PCB 50, can lead to the formation of chiral metabolites. [] Specifically, microsomal oxidation of the prochiral PCB 51 at the meta position of the symmetrically substituted phenyl ring generates the axially chiral metabolite 2,2′,4,6′-tetrachlorobiphenyl-3′-ol (OH-PCB 51). [] This metabolic process has been observed in liver microsomes from various species and under different inducing conditions, with the formation and enantioselectivity of OH-PCB 51 varying depending on the species and inducer used. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


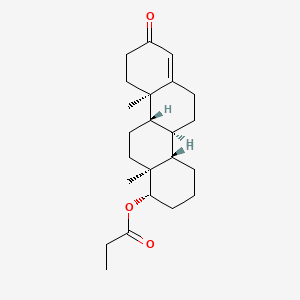
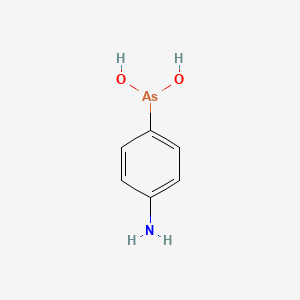
![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)
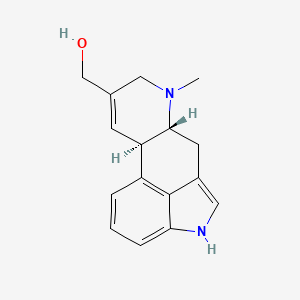

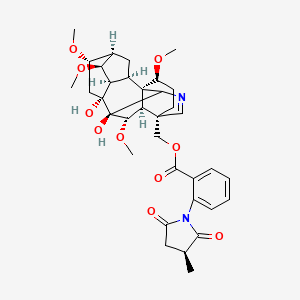
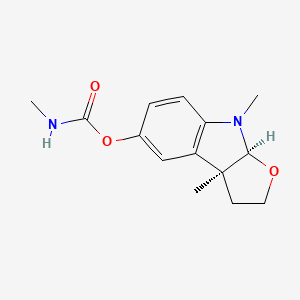

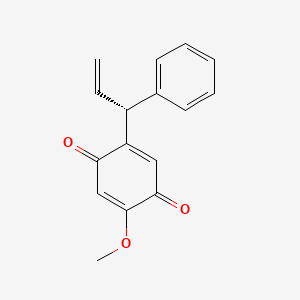

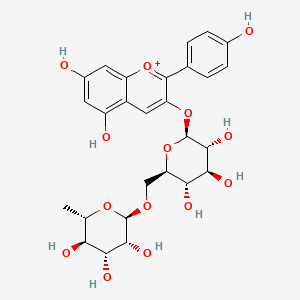
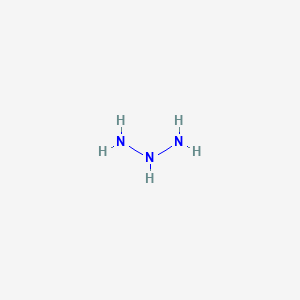
![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)
